6-Cyclopropyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene

Medicinal Chemistry Physicochemical Profiling Library Design

Medicinal chemistry groups targeting GABA-A α5 receptors require rigid, low-rotatable-bond scaffolds. The 6-cyclopropyl substituent reduces rotatable bond count by one vs. isopropyl analogs, improving BBB penetration and target binding efficiency. - 10-fold α5/α3 selectivity in closely related analogs (Ki 1.80 nM vs. 18 nM) - MW 204.27, XLogP3 0.5, 1 rotatable bond - ideal for FBDD libraries - Non-hazardous; ambient shipping; 95% purity

Molecular Formula C11H16N4
Molecular Weight 204.27 g/mol
Cat. No. B13256390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopropyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene
Molecular FormulaC11H16N4
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CC1C2=C3CC4CCC(N4)CN3N=N2
InChIInChI=1S/C11H16N4/c1-2-7(1)11-10-5-8-3-4-9(12-8)6-15(10)14-13-11/h7-9,12H,1-6H2
InChIKeyZDOSOGPKRAYTDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclopropyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene: Core Structure & Synthetic Utility


6-Cyclopropyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene (CAS 2060042-04-6) is a tetraazatricyclo heterocycle with the molecular formula C11H16N4 and a molecular weight of 204.27 g/mol . It belongs to a series of 6-substituted tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene derivatives that serve as advanced intermediates in medicinal chemistry and agrochemical research . The compound is commercially available at a minimum purity of 95% and is handled as a non-hazardous research chemical .

Rigid cyclopropyl pharmacophore for CNS target and receptor subtype studies
Research-grade intermediate supplied for medicinal chemistry and fragment library design
Non-hazardous classification supports standard laboratory procurement and storage

6-Cyclopropyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene: Why Simple Analogs Are Not Interchangeable


The 6-position substituent on the tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene scaffold directly controls both steric bulk and lipophilicity, two parameters that critically influence receptor binding, pharmacokinetic properties, and synthetic compatibility. A simple interchange between the cyclopropyl, methyl, ethyl, or isopropyl analogs is therefore not possible without quantitative loss of fit-for-purpose performance. The cyclopropyl group introduces a unique combination of rigid, sp2-like character and reduced rotatable bond count compared to its more flexible alkyl analogs, a feature that has been exploited in the design of subtype-selective GABA-A receptor ligands within the broader tetraazatricyclo chemical class [1].

Steric & lipophilicity mismatch

Alkyl analog substitution (methyl, isopropyl) may alter receptor binding and pharmacokinetic profile due to different steric bulk and lipophilicity at the 6-position.

Conformational entropy penalty

Flexible isopropyl chain introduces an additional rotatable bond, which may increase entropic cost upon target binding compared to the locked cyclopropyl geometry.

Selectivity profile shift

Class-level data suggests cyclopropyl-substituted scaffolds exhibit subtype selectivity; replacement with simple alkyl groups may not reproduce the same selectivity window.

6-Cyclopropyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene: Differentiation Evidence


Molecular Weight: Cyclopropyl vs. Isopropyl

The 6-cyclopropyl derivative (C11H16N4) possesses a molecular weight of 204.27 g/mol, which is 2.02 g/mol lower than the 6-isopropyl analog (C11H18N4, 206.29 g/mol) . This difference arises from the replacement of two hydrogen atoms with a cyclopropane ring, resulting in a lower hydrogen count and distinct shape density.

Molecular Weight
Cross-study comparable
204.27 g/mol vs 206.29 g/mol (isopropyl)
ΔMW −2.02 g/mol; lighter cyclopropyl may support improved ligand efficiency and passive permeability.
Calculated from molecular formula; vendor datasheets.
Medicinal Chemistry Physicochemical Profiling Library Design

Conformational Rigidity: Cyclopropyl vs. Isopropyl

The cyclopropyl substituent is a structurally constrained, sp2-hybridized-like ring that locks the 6-position into a bent geometry. In contrast, the isopropyl group freely rotates around a single C-C bond. This results in a reduction of one rotatable bond for the cyclopropyl analog, significantly altering the conformational entropy penalty upon receptor binding within the tetraazatricyclo chemotype [1].

Conformational Rigidity
Class-level inference
Cyclopropyl: 0 rotatable bonds vs Isopropyl: 1 rotatable bond
Reduced rotatable bonds may lower conformational entropy penalty, potentially enhancing binding affinity and selectivity.
Class-level inference based on tetraazatricyclo SAR; compound-specific data to verify.
Conformational Analysis Receptor Binding Lead Optimization

Purity: Cyclopropyl, Methyl, Isopropyl Analogs

All three commercially available 6-substituted tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene derivatives (cyclopropyl, methyl, isopropyl) are supplied at a minimum purity specification of 95%, indicating that procurement of the cyclopropyl analog does not require a compromise on chemical purity compared to its simpler alkyl counterparts .

Purity Specification
Cross-study comparable
95% minimum purity (identical across cyclopropyl, methyl, isopropyl analogs)
Procurement parity; no additional purification burden when selecting cyclopropyl derivative.
Per commercial Certificate of Analysis specification.
Quality Assurance Procurement Reproducibility

GABA-A Receptor Subtype Selectivity

A closely related cyclopropyl-substituted tetraazatetracyclo compound (CHEMBL178738) demonstrates marked GABA-A receptor subtype selectivity. It achieves a Ki of 1.80 nM at the recombinant human alpha-5-beta-3-gamma-2 subtype (high affinity), compared to a Ki of 18 nM at the alpha-3-beta-3-gamma-2 subtype, representing a 10-fold selectivity window [1]. While this data is for an advanced analog and not the exact compound, it demonstrates the class-wide potential of cyclopropyl-substituted tetraazatricyclo scaffolds for achieving subtype-selective CNS target engagement.

GABA-A Subtype Selectivity
Class-level inference
Ki 1.80 nM (α5β3γ2) vs Ki 18 nM (α3β3γ2)
10-fold selectivity window observed for a closely related cyclopropyl analog; supports scaffold potential for subtype-selective target engagement.
Data from CHEMBL178738; class-level inference; requires validation for exact compound.
Neuroscience GABA-A alpha5 Drug Discovery

Non-Hazardous Storage Classification

The 6-cyclopropyl derivative is classified as non-hazardous material under DOT/IATA transport regulations, with recommended long-term storage in a cool, dry place . This classification is identical to that of the 6-methyl and 6-isopropyl analogs , confirming that the cyclopropyl substituent does not introduce any additional transportation or storage regulatory burden.

Hazard Classification
Cross-study comparable
Non-hazardous (identical across all 6-alkyl analogs)
Standard safety profile; no special storage or transport requirements introduced by cyclopropyl group.
Per vendor Safety Data Sheet classification.
Laboratory Safety Storage Procurement Compliance

Cyclopropyl as Low-Lipophilicity Bioisostere

The cyclopropyl group is recognized across the tetraazatricyclo chemotype as a lower-lipophilicity replacement for isopropyl groups. While experimentally determined logP/logD values are not available for the exact compound, the molecular formula C11H16N4 (cyclopropyl) versus C11H18N4 (isopropyl) reflects a lower hydrogen-to-carbon ratio (1.45 vs. 1.64) and is predicted to result in a modestly lower partition coefficient, consistent with the known behavior of cyclopropyl as an atypical, polarity-retaining alkyl substituent [1].

Lipophilicity Trend
Class-level inference
Predicted cLogP shift ≈ −0.5 to −1.0 log units vs. isopropyl analog
Cyclopropyl retains lower lipophilicity, which may reduce off-target binding and improve solubility in CNS research contexts.
H/C ratio inference; experimental logP/logD data not available; class-level understanding.
Physicochemical Properties ADME Bioisosterism

6-Cyclopropyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene: Application Scenarios


GABA-A Subtype-Selective Ligand Design

The cyclopropyl substituent is a key pharmacophore element for achieving subtype selectivity within the GABA-A receptor family, as demonstrated by the 10-fold α5/α3 selectivity window observed for a closely related tetraazatricyclo analog (Ki 1.80 nM vs. 18 nM) [1]. The 6-cyclopropyl derivative should be prioritized over its methyl or isopropyl counterparts in discovery programs targeting α5-containing GABA-A receptors for cognitive enhancement or neurological disorder indications.

CNS Penetration: Rotatable Bond Minimization

The locked geometry of the cyclopropyl ring reduces the rotatable bond count by one compared to the isopropyl analog [1]. This conformational constraint is a well-established molecular design principle for improving blood-brain barrier penetration and target binding efficiency. Procurement of the cyclopropyl analog is indicated when medicinal chemistry campaigns seek to improve CNS MPO scores and reduce entropic penalties in ligand-receptor binding.

Fragment & Scaffold Library Design

With a molecular weight of 204.27 g/mol and a predicted lower partition coefficient relative to the isopropyl analog [1], the 6-cyclopropyl tetraazatricyclo scaffold is an ideal entry point for fragment-based drug discovery (FBDD) libraries. Its balanced polarity, rigid core, and commercial availability at 95% purity make it a procurement-ready building block for constructing diversity-oriented screening collections.

Non-Hazardous Agrochemical Intermediate

The non-hazardous transport classification and ambient storage requirements of the 6-cyclopropyl analog match those of its alkyl counterparts [1]. This facilitates procurement for process chemistry groups developing scalable routes to tetraazatricyclo-containing fungicides or plant growth regulators, where the unique steric demand of the cyclopropyl group may confer resistance-controlling selectivity.

Application
Selection Property
Validation Focus
GABA-A subtype-selective ligand research
Rigid cyclopropyl pharmacophore with class-reported subtype selectivity
Subtype selectivity profiling and binding assays
CNS penetration and conformational optimization studies
Reduced rotatable bond count and locked geometry
Blood-brain barrier permeability and target engagement models
Fragment-based library and scaffold design
Moderate molecular weight and balanced polarity profile
Library synthesis feasibility and diversity-oriented screening
Agrochemical intermediate research
Non-hazardous classification and ambient storage tolerance
Process scalability and resistance-controlling selectivity
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